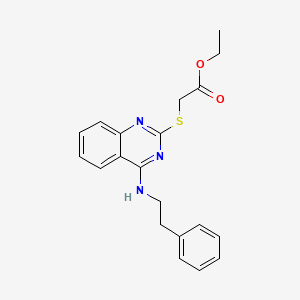

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

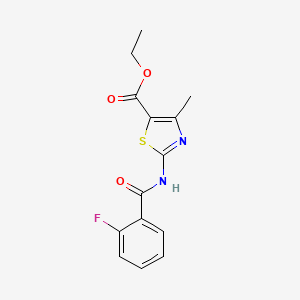

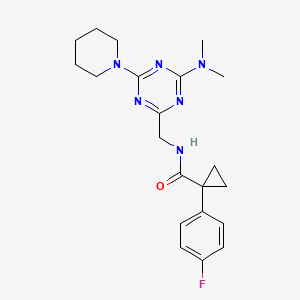

The synthesis of quinazolinone derivatives, which Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate is a part of, involves various methods. One common approach involves the reaction of anthranilic acid with excess formamide at 120°C in open air, also known as the Niementowski reaction . Another method involves the reaction of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be inferred based on mass spectral, infrared, and NMR spectral data, as well as elemental analytical data . The quinazoline ring forms a dihedral angle of 86.83 (5) with the phenyl ring .Chemical Reactions Analysis

Quinazolinone derivatives have diverse reactivity. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Aplicaciones Científicas De Investigación

Anticancer Research

Quinazoline derivatives have been studied for their potential anticancer properties. They may inhibit cancer cell growth and could be used in the development of new anticancer drugs .

Antibacterial and Antifungal Agents

These compounds have shown antibacterial and antifungal activities, suggesting their use in treating infections .

Enzyme Inhibition

Quinazolines can act as enzyme inhibitors, which may be useful in the study of various biochemical pathways .

Neurological Disorders

Some quinazoline derivatives are investigated for their potential to treat neurological disorders due to their interaction with central nervous system receptors .

Cardiovascular Diseases

They may have applications in cardiovascular diseases as some derivatives have shown vasodilatory effects .

Anti-inflammatory Properties

Quinazoline compounds might be used to develop anti-inflammatory drugs due to their inhibitory effects on inflammatory processes .

Direcciones Futuras

The future directions for research on Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate and similar compounds could include further exploration of their biological activities, such as antibacterial, antifungal, and anticancer agents . Additionally, the development of new synthesis methods and the study of their mechanism of action could be areas of interest .

Mecanismo De Acción

Target of Action

It is known that quinazolinone derivatives, which this compound is a part of, have a wide range of pharmacological activities . They have been used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long-acting sedatives, bronchodilators, and choleretic agents . Some derivatives have also shown potent antihypertensive, antihistaminic, and anticancer activities .

Mode of Action

It is known that quinazolinone derivatives can directly affect ion channels or indirectly influence the synthesis, metabolism, or function of neurotransmitters or receptors that control channel opening and closing .

Biochemical Pathways

These might include pathways related to pain perception, inflammation, fluid balance, nerve signal transmission, muscle relaxation, sedation, bronchodilation, bile production, blood pressure regulation, histamine response, and cell growth .

Result of Action

One study has shown that a similar compound was tested against the caco cell line in vitro, and it showed some level of anticancer activity .

Propiedades

IUPAC Name |

ethyl 2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-2-25-18(24)14-26-20-22-17-11-7-6-10-16(17)19(23-20)21-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIJWTRPWXBNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)